Abieta-7,13-diene

Description

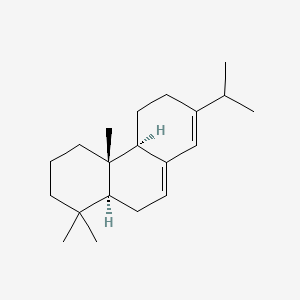

Structure

3D Structure

Properties

CAS No. |

35241-40-8 |

|---|---|

Molecular Formula |

C20H32 |

Molecular Weight |

272.5 g/mol |

IUPAC Name |

(4aS,4bR,10aS)-1,1,4a-trimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene |

InChI |

InChI=1S/C20H32/c1-14(2)15-7-9-17-16(13-15)8-10-18-19(3,4)11-6-12-20(17,18)5/h8,13-14,17-18H,6-7,9-12H2,1-5H3/t17-,18-,20+/m0/s1 |

InChI Key |

BBPXZLJCPUPNGH-CMKODMSKSA-N |

SMILES |

CC(C)C1=CC2=CCC3C(CCCC3(C2CC1)C)(C)C |

Isomeric SMILES |

CC(C)C1=CC2=CC[C@@H]3[C@@]([C@H]2CC1)(CCCC3(C)C)C |

Canonical SMILES |

CC(C)C1=CC2=CCC3C(CCCC3(C2CC1)C)(C)C |

Synonyms |

abieta-7(8),13(14)-diene abietadiene |

Origin of Product |

United States |

Natural Occurrence and Distribution of Abieta 7,13 Diene

Distribution Across Plant Genera and Species

Abieta-7,13-diene has been identified in a diverse range of plant species, with a pronounced prevalence in the Pinaceae and Cupressaceae families. Its biosynthesis is a key step in the formation of abietane-type diterpenoids, a large class of resin acids that play crucial roles in plant defense.

Occurrence in Pinaceae Family Species

The Pinaceae family, which includes pines, firs, spruces, and larches, is a primary source of this compound. Research has consistently identified this compound in various species within this family, often as a precursor to other resin acids.

Pinus (Pines): In Pinus pinaster (maritime pine), this compound is a key precursor to abietic acid and has been found to be the most abundant compound in extracts from trees infected with the pinewood nematode (Bursaphelenchus xylophilus) mdpi.combohrium.com. It has also been identified in the resin of Pinus sibirica (Siberian pine) mdpi.comresearchgate.net.

Abies (Firs): The enzyme responsible for the synthesis of this compound, abietadiene synthase, was isolated from wounded grand fir (Abies grandis) saplings. This enzyme catalyzes the cyclization of geranylgeranyl diphosphate (B83284) to form this compound, a crucial step in the biosynthesis of abietic acid, a principal component of the tree's wound-induced oleoresin nih.gov.

Picea (Spruces): this compound has been reported in Picea glehnii (Sakhalin spruce) and Picea abies (Norway spruce) nih.gov. In Picea abies, the levopimaradiene (B1200008)/abietadiene synthase (PaLAS) is responsible for its production thegoodscentscompany.com.

Larix (Larches): This compound has been isolated from the rosin (B192284) of Larix sibirica (Siberian larch) researchgate.net.

Table 1: Occurrence of this compound in Selected Pinaceae Species

| Genus | Species | Common Name | Reference(s) |

|---|---|---|---|

| Pinus | P. pinaster | Maritime Pine | mdpi.combohrium.com |

| P. sibirica | Siberian Pine | mdpi.comresearchgate.net | |

| Abies | A. grandis | Grand Fir | nih.gov |

| Picea | P. glehnii | Sakhalin Spruce | nih.gov |

| P. abies | Norway Spruce | nih.govthegoodscentscompany.com |

Identification in Cupressaceae Family Species

The Cupressaceae family, encompassing junipers, cedars, and cypresses, is another significant source of this compound and related diterpenoids.

Juniperus (Junipers): The genus Juniperus is known to be a source of various secondary metabolites, including diterpenes researchgate.net. While specific quantification of this compound is not always detailed, the presence of abietane-type diterpenoids is a characteristic of the genus researchgate.net.

Cedrus (Cedars): Ether extracts of cones from Cedrus atlantica (Atlas cedar) and Cedrus libani (Cedar of Lebanon) have been found to contain resin acids of the abietane (B96969) type documentsdelivered.com. This compound has been specifically mentioned as a constituent of Cedrus libani cones mdpi.comresearchgate.net.

Cupressus (Cypresses): this compound has been reported in the essential oil of Cupressus arizonica (Arizona cypress) mdpi.comresearchgate.net. Studies on various Cupressus species have revealed the presence of diterpene hydrocarbons, with this compound being a noted constituent publish.csiro.aumdpi.com.

Taiwania : The essential oil from the stem bark of Taiwania flousiana has been found to contain this compound, albeit in small amounts (0.04%) nih.gov.

Table 2: Occurrence of this compound in Selected Cupressaceae Species

| Genus | Species | Common Name | Reference(s) |

|---|---|---|---|

| Juniperus | Various species | Juniper | researchgate.net |

| Cedrus | C. libani | Cedar of Lebanon | mdpi.comresearchgate.net |

| C. atlantica | Atlas Cedar | documentsdelivered.com | |

| Cupressus | C. arizonica | Arizona Cypress | mdpi.comresearchgate.net |

| Various species | Cypress | publish.csiro.aumdpi.com |

Presence in Other Botanical Sources

Beyond the conifers, this compound and its derivatives have also been identified in other plant families, such as the Euphorbiaceae.

Croton : Phytochemical investigations of the genus Croton have revealed the presence of a wide array of diterpenoids, including those with an abietane skeleton semanticscholar.orgnih.gov. While the direct isolation of this compound is less commonly reported, numerous abietane-type diterpenoids have been identified in species such as Croton caudatus var. tomentosus researchgate.net. The occurrence of these related compounds suggests the presence of the necessary biosynthetic pathways scielo.br.

Tissue-Specific Localization within Plants

The distribution of this compound within a plant is not uniform; it is concentrated in specific tissues and secretory structures, reflecting its role in defense.

Oleoresin: The primary location of this compound in conifers is the oleoresin, a viscous substance often referred to as resin or pitch mdpi.combohrium.com. This complex mixture of terpenes and resin acids is stored in and secreted from resin ducts, providing a chemical barrier against herbivores and pathogens. It is a significant component of the volatile fraction of the oleoresin mdpi.combohrium.com.

Needles, Branches, and Wood: this compound has been isolated from the branch extracts of Pinus pinaster mdpi.combohrium.com. While the concentration may vary, its presence in these woody tissues is consistent with the distribution of resin ducts throughout the plant. Furthermore, it has been identified in the wood of Cryptomeria japonica . A study on Pinus nigra subsp. laricio found that while diterpene resin acids were present in all examined tissues (needles, bark, xylem), their quantitative distribution was remarkably tissue-specific researchgate.net.

Environmental and Stress-Induced Accumulation Dynamics

The production and accumulation of this compound can be significantly influenced by external factors, particularly biotic and abiotic stresses. This dynamic response underscores its ecological importance.

Nematode Infection Response: A key finding in the study of this compound is its dramatic accumulation in Pinus pinaster trees in response to infection by the pinewood nematode (Bursaphelenchus xylophilus), the causative agent of pine wilt disease mdpi.combohrium.com. In infected trees, this compound becomes the most abundant compound in extracts, highlighting its role as a key component of the tree's induced defense mechanism mdpi.combohrium.com. As a precursor to abietic acid, its increased synthesis is part of a broader defensive strategy against pathogen attack mdpi.com.

Isolation and Purification Methodologies for Abieta 7,13 Diene

Extraction Techniques from Natural Sources

The initial step in obtaining abieta-7,13-diene from plant matrices, such as the wood and needles of Pinus species, involves its extraction from the raw biomass. mdpi.com The choice of extraction method is critical as it influences the yield and purity of the crude extract.

Solvent Extraction Approaches (e.g., n-hexane)

Solvent extraction remains a fundamental and widely used technique for the isolation of lipophilic compounds like this compound. Among the various solvents, n-hexane is frequently employed due to its efficacy in dissolving non-polar diterpenes. dergipark.org.tr

The process typically involves the maceration or Soxhlet extraction of dried and powdered plant material with n-hexane. This method effectively partitions the this compound from the more polar components of the plant matrix. For instance, studies on the cones of various Abies and Picea species have utilized n-hexane in an accelerated solvent extractor to isolate lipophilic constituents, including this compound. dergipark.org.tr The resulting crude extract contains a mixture of diterpenes, resin acids, and other lipophilic molecules, necessitating further purification steps. dergipark.org.tr

Supercritical Fluid Extraction Methods (e.g., scCO2)

Supercritical fluid extraction (SFE) using carbon dioxide (scCO₂) has emerged as a green and efficient alternative to traditional solvent extraction. nih.govresearchgate.netnih.gov This technique utilizes CO₂ above its critical temperature and pressure, where it exhibits properties of both a liquid and a gas, allowing for the selective extraction of compounds. nih.govresearchgate.netnih.gov

In the context of this compound isolation, scCO₂ extraction has been successfully applied to Pinus pinaster wood. mdpi.com The operational parameters, such as pressure and temperature, can be precisely controlled to modulate the solvating power of the scCO₂ and selectively extract diterpenes. mdpi.comnih.gov This method offers several advantages, including the absence of organic solvent residues in the final extract and the preservation of thermally labile compounds. nih.gov Research has shown that scCO₂ extraction of Abies alba twigs yields a rich extract of terpenes, including diterpenes, with a composition that differs from that obtained by conventional hydrodistillation. researchgate.net

Chromatographic Separation Strategies

Following extraction, the crude mixture containing this compound must undergo one or more chromatographic steps to isolate the compound to a high degree of purity.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is an essential tool for the initial separation and monitoring of the purification process. mdpi.comresearchgate.netkisti.re.kr For the isolation of this compound, silica (B1680970) gel plates are commonly used as the stationary phase. mdpi.comsci-hub.box

A mobile phase, often a mixture of hexane (B92381) and ethyl acetate (B1210297), is employed to develop the chromatogram. mdpi.com In one study, a mobile phase of hexane-ethyl acetate (80:20, v/v) was used to separate the components of a pine extract on silica gel TLC plates. mdpi.com The band containing this compound, identified by comparison with standards or by subsequent analysis, is then scraped from the plate and the compound is eluted with a suitable solvent. mdpi.com This technique has been instrumental in achieving a significant increase in the purity of this compound from complex natural extracts. mdpi.comresearchgate.net

Column Chromatography (CC), including Silica Gel

Column Chromatography (CC) is a preparative technique widely used for the large-scale purification of this compound from crude extracts. sci-hub.box Silica gel is the most common stationary phase for this purpose. sci-hub.box

The crude extract is loaded onto a column packed with silica gel and eluted with a solvent system of increasing polarity. Typically, an isocratic or gradient elution with solvents such as n-hexane or mixtures of n-hexane and ethyl acetate is used. nchu.edu.tw Fractions are collected and analyzed, often by TLC, to identify those containing the desired compound. rsc.org This method has been successfully used to purify diterpenoids from various plant sources, including Cryptomeria japonica and Croton mubango. sci-hub.boxnchu.edu.tw

High-Performance Liquid Chromatography (HPLC) and Ultra-Fast Liquid Chromatography (UFLC-DAD)

For achieving the highest purity, High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-Fast Liquid Chromatography with a Diode-Array Detector (UFLC-DAD), are indispensable. mdpi.comrsc.orgnih.gov These techniques offer superior resolution and sensitivity.

Reversed-phase columns, such as C18, are frequently used for the separation of diterpenes. mdpi.comrsc.org The mobile phase typically consists of a mixture of organic solvents like acetonitrile (B52724) or methanol (B129727) and water. mdpi.com In one study, UFLC-DAD analysis of an isolated fraction of this compound showed a purity of approximately 98%. mdpi.com The diode-array detector allows for the monitoring of the elution profile at multiple wavelengths, which aids in the identification and quantification of the compound. mdpi.compensoft.net HPLC has also been employed in the purification of related diterpenes from various natural sources, demonstrating its versatility and power in natural product isolation. nchu.edu.twnih.gov

Table 1: Summary of Research Findings on this compound Isolation and Purification

| Methodology | Natural Source | Key Findings | Purity Achieved | Reference |

|---|---|---|---|---|

| Solvent Extraction (n-hexane) | Cones of Abies, Picea, and Cedrus species | Effective for isolating lipophilic compounds, including this compound. | Not specified in the initial extract. | dergipark.org.tr |

| Supercritical Fluid Extraction (scCO₂) | Pinus pinaster wood | Enables selective extraction by controlling pressure and temperature; environmentally friendly. | Not specified in the initial extract. | mdpi.com |

| Thin-Layer Chromatography (TLC) | Pinus pinaster extract | Used for initial separation and monitoring; a mobile phase of hexane-ethyl acetate (80:20) was effective. | A fraction containing ~73% this compound was obtained after TLC. | mdpi.com |

| Column Chromatography (Silica Gel) | Cryptomeria japonica bark, Croton mubango leaves | Effective for preparative scale purification using hexane-based solvent systems. | High purity fractions obtained for further analysis. | sci-hub.boxnchu.edu.tw |

| UFLC-DAD | Pinus pinaster TLC-isolated fraction | Provided high-resolution separation and quantification, confirming the identity and high purity of the isolated compound. | ~98% | mdpi.com |

| HPLC | Streptomyces albulus fermentation | Used to identify and purify syn-abieta-7,13-diene from a bacterial source. | Sufficient for structural elucidation. | nih.govrsc.org |

Gas Chromatography (GC) for Volatile Fraction Analysis

Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is a fundamental technique for the analysis of volatile fractions containing this compound. mdpi.comrsc.org This method allows for the separation, identification, and quantification of this compound from complex mixtures, such as plant extracts or fermentation broths. rsc.orgrsc.org

In the analysis of extracts from Pinus pinaster (maritime pine), this compound is often found as the most abundant volatile compound, especially in trees infected with the pinewood nematode. mdpi.comresearchgate.net Similarly, it has been identified in the essential oils and non-polar extracts of Juniperus phoenicea berries. itjfs.com The analysis is typically performed on the volatile components obtained through methods like solid-phase microextraction (SPME) or following extraction with solvents such as supercritical CO2 or hexane. mdpi.com

The identification of this compound in a GC chromatogram is based on its retention time and the fragmentation pattern of its mass spectrum. rsc.org The mass spectrum for this compound typically shows a molecular ion peak (M+) at an m/z of 272. rsc.org Confirmation is achieved by comparing these data with those of standards or by calculating retention indices (RI) relative to a series of n-alkanes. rsc.org For instance, one study reported a retention index of 2082 for syn-abieta-7,13-diene. rsc.org

Several studies have detailed the specific GC-MS conditions used for the analysis of this compound. A common choice for the capillary column is a non-polar Rxi®-5ms (Crossbond® 5% diphenyl/95% dimethyl polysiloxane) or a similar HP-5 column, typically 30 meters in length. rsc.orgitjfs.comd-nb.info Helium is consistently used as the carrier gas. itjfs.comresearchgate.net The temperature programming is crucial for separating the various terpenes in an extract. A typical program might start at a lower temperature (e.g., 50°C), hold for a few minutes, and then ramp up to a high temperature (e.g., 270-310°C) to elute all compounds. itjfs.comresearchgate.net

Table 1: Example GC-MS Parameters for this compound Analysis

| Parameter | Condition 1 | Condition 2 |

| GC System | Thermo Scientific Trace 1610 | Shimadzu GC-2010 |

| MS System | ISQ 7610 Single Quadrupole | QP-2020 A |

| Column | Rxi-5MS (30 m x 0.25 mm i.d., 0.25 µm film) rsc.org | Rxi®-5ms (30 m × 0.25 mm, 0.25 µm film) itjfs.com |

| Carrier Gas | Helium researchgate.net | Helium (99.995% purity) itjfs.com |

| Flow Rate | Not Specified | 1 mL/min itjfs.com |

| Injection Mode | Not Specified | Split (1:50 ratio) itjfs.com |

| Oven Program | Not Specified | 50°C (2 min), then ramp 3°C/min to 310°C, hold 2 min itjfs.com |

| Ionization | Electron Ionization (EI) | Electron Ionization (EI), 70 eV itjfs.com |

| Mass Range | Not Specified | 45–600 m/z itjfs.com |

Purity Assessment and Yield Optimization

Following isolation, typically through chromatographic methods like Thin-Layer Chromatography (TLC) or column chromatography, the purity of this compound must be assessed. mdpi.comrsc.org Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are employed for this purpose, sometimes yielding different results based on the co-eluting impurities. mdpi.com

In one study where this compound was isolated from the supercritical CO2 extracts of nematode-infected Pinus pinaster wood, subsequent purity analysis was performed. mdpi.com GC/MS analysis of the isolated fraction indicated a purity of approximately 73.31%. mdpi.com In the same study, Ultra-Fast Liquid Chromatography with a Diode-Array Detector (UFLC-DAD) provided a higher purity value of about 98%. mdpi.comresearchgate.net This discrepancy highlights the importance of using multiple analytical techniques for a comprehensive purity assessment, as different methods have varying sensitivities and selectivities for potential impurities. The main impurity noted in the GC analysis was abietatriene, with a relative area higher than 4%. mdpi.com

Table 2: Purity Assessment of this compound from Pinus pinaster

| Analytical Method | Reported Purity | Key Finding | Source |

| Gas Chromatography/Mass Spectrometry (GC/MS) | ~73% | Abietatriene identified as a significant impurity. | mdpi.com |

| Ultra-Fast Liquid Chromatography (UFLC-DAD) | ~98% | Provided a higher purity value, demonstrating the utility of orthogonal methods. | mdpi.com |

Yield optimization is a critical aspect, particularly for obtaining larger quantities of this compound for research or potential applications. researchgate.net Optimization strategies depend on the source of the compound. For natural sources like pine trees, yield can be influenced by factors such as the specific species, geographic origin, season of collection, and the physiological state of the plant (e.g., response to pathogen attack). mdpi.comresearchgate.net Optimizing the extraction process itself, for instance by adjusting solvent polarity or extraction temperature and time, is a key strategy. researchgate.net

In biotechnological production, where this compound is produced in engineered microorganisms like Escherichia coli, yield optimization focuses on metabolic engineering and fermentation conditions. rsc.orgnih.gov This involves expressing a bifunctional abietadiene synthase enzyme, which converts the universal diterpene precursor geranylgeranyl pyrophosphate (GGPP) into this compound. rsc.orgnih.gov To increase the final yield, researchers have focused on several strategies:

Pathway Engineering : Overexpressing genes in the native MEP (2-C-methyl-D-erythritol 4-phosphate) isoprenoid precursor pathway in E. coli can boost the supply of GGPP, leading to higher diterpene production. researchgate.net

Media and Culture Optimization : Adjusting the growth media, culture temperature, and incubation time can significantly improve yields. nih.gov For example, growing cultures at a lower temperature (e.g., 16°C) can minimize the loss of the volatile product. nih.gov

Precursor Feeding : Supplementing the culture media with precursors like pyruvate (B1213749) has been shown to enhance production from the MEP pathway, resulting in a twofold increase in diterpene yield in one study. researchgate.net

Through such optimization of growth and culture conditions, the yield of this compound in E. coli has been increased from less than 0.1 mg/L to over 2 mg/L. nih.gov Further enhancements, including co-expression of different pathway genes, have continued to improve production levels. researchgate.net

Biosynthetic Pathways and Enzymology of Abieta 7,13 Diene

Precursor Role in Diterpenoid Biosynthesis

Abieta-7,13-diene is a key intermediate in the biosynthesis of a class of diterpenoids known as resin acids. These compounds are vital to the defense mechanisms of coniferous trees against pests and pathogens. mdpi.comresearchgate.net

Origin from Geranylgeranyl Diphosphate (B83284) (GGPP)

The journey to this compound begins with geranylgeranyl diphosphate (GGPP), the universal precursor for all diterpenoids. nih.govpnas.org This C20 molecule undergoes a complex cyclization process catalyzed by a specific enzyme to form the foundational structure of this compound. nih.govnih.gov This initial reaction is a protonation-initiated cyclization, a common mechanism in terpene biosynthesis. pnas.orgnih.gov

Intermediacy of (+)-Copalyl Diphosphate (CPP)

The cyclization of GGPP does not directly yield this compound. Instead, it proceeds through a stable bicyclic intermediate known as (+)-copalyl diphosphate (CPP). nih.govscispace.com The formation of (+)-CPP is the first committed step in the biosynthesis of abietane-type diterpenes. scispace.com This intermediate is then further processed by the same enzyme to generate the final tricyclic structure of this compound. nih.govscispace.com The conversion of (+)-CPP involves an ionization-dependent cyclization. nih.gov

Role as a Precursor to Resin Acids (e.g., Abietic Acid)

This compound is the direct precursor to a variety of resin acids, with abietic acid being one of the most prominent examples. mdpi.comnih.gov The transformation of this compound into abietic acid and other related resin acids involves a series of oxidation reactions. researchgate.netnih.gov These reactions are catalyzed by membrane-bound cytochrome P450 enzymes and soluble aldehyde dehydrogenases, which sequentially oxidize a methyl group on the this compound molecule to a carboxylic acid function. mdpi.comresearchgate.net

Abietadiene Synthase: Structure-Function and Catalysis

The key enzyme responsible for the synthesis of this compound is abietadiene synthase. This bifunctional enzyme is a fascinating subject of study due to its complex catalytic mechanism.

Purification and Characterization of the Enzyme

Abietadiene synthase has been successfully purified from the stems of wounded grand fir (Abies grandis) saplings. nih.gov The purification process can be challenging due to the presence of high concentrations of polyphenols and resin in the plant tissues. mdpi.com Characterization of the purified enzyme has revealed that it is a single protein that catalyzes the multistep cyclization of GGPP to this compound. nih.govnih.gov Kinetic studies have shown that the enzyme has two distinct active sites, one for the initial cyclization of GGPP to (+)-CPP and another for the subsequent conversion of (+)-CPP to this compound. nih.govscispace.com The intermediate, (+)-CPP, appears to diffuse freely between these two active sites. scispace.com

cDNA Isolation and Genetic Analysis of Abietadiene Synthase

The gene encoding abietadiene synthase has been isolated and characterized, providing significant insights into its structure and function at a molecular level. nih.govpnas.org The isolation of the cDNA clone was achieved by screening a wound-induced stem cDNA library from grand fir. nih.gov Functional expression of the cDNA in Escherichia coli confirmed that a single protein is responsible for the complex cyclization reaction. nih.gov The deduced amino acid sequence of abietadiene synthase reveals a protein with a putative plastidial transit peptide, suggesting its localization within the plastids of the plant cell. nih.gov Sequence comparisons with other terpene cyclases have identified distinct domains within the abietadiene synthase protein that are responsible for the two different types of cyclization reactions it catalyzes. nih.gov

Bifunctional Catalytic Mechanism

The biosynthesis of this compound is a complex process catalyzed by the bifunctional enzyme abietadiene synthase (AS). This enzyme orchestrates two distinct, sequential cyclization reactions at separate active sites to convert the linear precursor, geranylgeranyl diphosphate (GGPP), into the characteristic tricyclic structure of abietadienes. pnas.orgscispace.compnas.org

Protonation-Initiated Cyclization (Class II Activity)

The initial step in the biosynthesis of this compound is a protonation-initiated cyclization, a characteristic Class II terpene synthase activity. pnas.orgscispace.comnih.gov This reaction takes place in the N-terminal active site of abietadiene synthase. pnas.orgnih.gov The process begins with the protonation of the terminal double bond (C14-C15) of the substrate, geranylgeranyl diphosphate (GGPP). pnas.org This initiates a cascade of ring closures, forming the A and B rings of the diterpene skeleton. pnas.org The reaction is terminated by a deprotonation step, yielding the stable bicyclic intermediate, (+)-copalyl diphosphate ((+)-CPP). pnas.orgscispace.com

Ionization-Initiated Cyclization and Rearrangement (Class I Activity)

Following its formation, the (+)-copalyl diphosphate ((+)-CPP) intermediate undergoes an ionization-initiated cyclization and rearrangement, which is a hallmark of Class I terpene synthase activity. pnas.orgscispace.comnih.gov This second phase of the reaction is dependent on magnesium ions and involves the ionization of the diphosphate ester from (+)-CPP. pnas.orgnih.gov This ionization event generates a carbocation that initiates the formation of the third ring, creating the tricyclic perhydrophenanthrene backbone. pnas.orgscispace.com

A key feature of this step is a 1,2-methyl migration, which is coupled to an intramolecular proton transfer within a transient pimarenyl intermediate. pnas.orgnih.gov This rearrangement is responsible for forming the characteristic C13 isopropyl group of the abietane (B96969) skeleton. The reaction culminates in the deprotonation of the resulting abietenyl carbocation at one of three alternative positions (C7, C12, or C15), leading to a mixture of abietadiene isomers. pnas.org

Dual Active Sites and Assembly-Line Catalysis Model

Abietadiene synthase is a monomeric enzyme that possesses two distinct active sites, each responsible for one of the two sequential cyclization reactions. pnas.orgscispace.comnih.gov The Class II active site, responsible for converting GGPP to (+)-CPP, is located in the N-terminal domain and is characterized by a DXDD motif. scispace.comnih.gov The Class I active site, which converts (+)-CPP to the final abietadiene products, resides in the C-terminal domain and contains the conserved DDXXD and (N/D)DXX(S/T)XXXE (NTE) motifs that coordinate the three Mg2+ ions required for catalysis. scispace.comnih.gov

The crystal structure of abietadiene synthase from Abies grandis reveals a three-domain architecture (α, β, and γ), with the Class I active site within the C-terminal α domain and the Class II active site situated between the N-terminal γ and β domains. nih.govnih.govresearcher.life

Interestingly, the (+)-copalyl diphosphate intermediate is not channeled directly between the two active sites. Instead, it freely diffuses from the Class II active site into the solvent before rebinding to the Class I active site. scispace.comuniprot.org This "assembly-line" model, where the intermediate is released and then recaptured by the same or another enzyme molecule, has been confirmed by kinetic studies and complementation assays using mutants deficient in one of the two activities. scispace.com

Mutational Analysis of Key Catalytic Residues

Site-directed mutagenesis has been a crucial tool in elucidating the roles of specific amino acid residues in the catalytic mechanism of abietadiene synthase.

In the Class II active site , alanine (B10760859) substitutions for the highly conserved charged and aromatic residues lining the putative active site have confirmed their involvement in the protonation-initiated cyclization. acs.orgnih.gov Mutations within the DXDD motif, such as substituting the aspartates with asparagine or glutamate, significantly impact catalytic activity. acs.org For instance, substituting a conserved histidine at position 348 with aspartate in the class II active site of Abies grandis abietadiene synthase (AgAS) resulted in the production of 8α-hydroxy-CPP instead of the usual (+)-CPP, highlighting the plasticity of the enzyme. iastate.edu

In the Class I active site , mutational analysis has identified residues critical for the ionization-dependent cyclization and for determining the final product distribution. pnas.orgnih.gov Many of the targeted residues for mutation are conserved across various plant terpene cyclases. pnas.org Kinetic analysis of mutations in the C-terminal domain showed a significant impact on the catalytic rate (kcat) of the second reaction step (CPP to abietadienes), with up to five orders of magnitude decrease in some cases, while having a much smaller effect on substrate binding (KM). pnas.org

Notably, the N765A mutant is unable to facilitate the intramolecular proton transfer and subsequent 1,2-methyl migration, causing the reaction to abort and produce only sandaracopimaradiene. pnas.orgnih.gov This provides strong evidence for the stereochemistry of the transient pimarenyl intermediate. pnas.orgnih.gov Furthermore, mutations like T617A and T679A were found to alter the relative proportions of the different abietadiene isomers produced, suggesting these residues play a role in the final deprotonation step by influencing the positioning of the carbocation-diphosphate anion pair. pnas.orgpnas.org A single amino acid change, A723S, in Abies grandis abietadiene synthase was sufficient to convert it into a pimaradiene synthase, demonstrating that a single residue can short-circuit the complex rearrangement reaction. acs.orgnih.gov

Table 1: Impact of Key Mutations on Abietadiene Synthase Activity

| Enzyme/Mutant | Active Site | Key Residue(s) | Effect on Catalysis/Product Profile | Reference(s) |

|---|---|---|---|---|

| Wild-type AgAS | Class I & II | - | Produces a mixture of abietadiene, levopimaradiene (B1200008), and neoabietadiene (B1209458). | pnas.orgacs.org |

| D404A | Class II | Asp404 | Deficient in the protonation-initiated cyclization of GGPP to (+)-CPP. | pnas.org |

| D621A | Class I | Asp621 | Selectively abrogates Class I activity (conversion of (+)-CPP to abietadienes). | nih.gov |

| T617A | Class I | Thr617 | Produces relatively more abietadiene at the expense of levopimaradiene. | pnas.org |

| T679A | Class I | Thr679 | Produces a higher proportion of neoabietadiene at the expense of levopimaradiene and abietadiene. | pnas.org |

| N765A | Class I | Asn765 | Aborts the reaction after the initial cyclization of CPP, producing only sandaracopimaradiene. | pnas.orgnih.gov |

| A723S | Class I | Ala723 | Converts the enzyme into a pimaradiene synthase, producing mainly isopimara-7,15-diene (B154818) and sandaracopimara-8(14),15-diene. | acs.orgnih.gov |

| H348D | Class II | His348 | Leads to the production of 8α-hydroxy-CPP instead of (+)-CPP. | iastate.edu |

Identification of Stereoisomers Produced by Abietadiene Synthase

Abietadiene synthase is a multi-product enzyme that generates a mixture of diterpene olefins. acs.orgnih.gov The primary products are double-bond isomers of abietadiene. pnas.org The specific composition of this mixture can be influenced by factors such as pH. pnas.orguniprot.org

The main stereoisomers produced by Abies grandis abietadiene synthase are:

This compound acs.org

Levopimaradiene acs.org

Neoabietadiene acs.org

In addition to these major products, smaller quantities of other isomers are also formed:

Palustradiene acs.org

Sandaracopimaradiene acs.org

Pimaradiene acs.org

Research on the homologous enzyme from Norway spruce (Picea abies), levopimaradiene/abietadiene synthase (PaLAS), has revealed that the initial products may be thermally unstable allylic tertiary alcohols, specifically epimers of 13-hydroxy-8(14)-abietene. wikipedia.orgnih.gov These alcohols readily dehydrate to form the mixture of abietadiene, levopimaradiene, palustradiene, and neoabietadiene, particularly during analysis by gas chromatography. wikipedia.orgnih.gov A similar enzyme from loblolly pine (Pinus taeda) also produces a comparable mixture of levopimaradiene, abietadiene, palustradiene, and neoabietadiene. nih.gov

Table 2: Product Profile of Abies grandis Abietadiene Synthase

| Product | Relative Abundance | Reference(s) |

|---|---|---|

| Levopimaradiene | 34% | acs.org |

| This compound | 31% | acs.org |

| Neoabietadiene | 28% | acs.org |

| Palustradiene | 2% | acs.org |

| Sandaracopimaradiene | 2% | acs.org |

| Pimaradiene | 3% | acs.org |

Bacterial Biosynthesis of this compound

While the biosynthesis of this compound is well-documented in conifers, recent discoveries have identified similar pathways in bacteria. A plant-like bifunctional syn-abieta-7,13-diene synthase has been discovered in Streptomyces. rsc.org This bacterial enzyme, like its plant counterparts, possesses two distinct active sites to catalyze the transformation of GGPP into syn-abieta-7,13-diene. rsc.org

Site-directed mutagenesis of this bacterial synthase confirmed its bifunctional nature. A mutation in the γβ active site (D282A) eliminated the initial cyclization, leading to the accumulation of geranylgeraniol (B1671449) (the dephosphorylated form of GGPP), while a mutation in the α active site (D585A) knocked out the second cyclization step, resulting in the formation of syn-copalol (B1249333) (the dephosphorylated bicyclic intermediate). rsc.org

The discovery of such enzymes in bacteria opens up possibilities for metabolic engineering. Escherichia coli has been successfully engineered to produce diterpenoids by co-expressing a class II diterpene synthase with a GGPP synthase. frontiersin.org This system allows for the in vivo production and characterization of diterpene products, which are often dephosphorylated by endogenous E. coli phosphatases into their corresponding diterpene alcohols. frontiersin.org

Discovery of Plant-like Bifunctional Synthases in Microorganisms (Streptomyces)

For a long time, it was believed that the complex, bifunctional terpene synthases responsible for producing compounds like this compound were exclusive to plants. However, recent scientific investigations have overturned this assumption with the groundbreaking discovery of similar enzymes in bacteria, specifically within the genus Streptomyces. nih.govrsc.org These findings suggest a more ancient and widespread evolutionary origin for these sophisticated molecular machines than previously understood. oup.com

Through the application of genome mining and bioinformatic analysis, researchers have successfully identified candidate proteins in bacteria that possess the characteristic domains of both Class I and Class II terpene synthases. nih.govrsc.org This dual-domain structure is the hallmark of bifunctional synthases. In plants, these enzymes, known as terpene synthases (TPSs), feature a tridomain architecture (γβα). nih.gov In contrast, bacteria typically have separate monofunctional Type I (α domain) and Type II (γβ domain) enzymes. nih.gov The newly discovered bacterial enzymes, termed diterpene cyclases/synthases (DCSs), mirror the fused, tridomain (γβα) structure of their plant counterparts. nih.govrsc.org

A pivotal discovery was the characterization of a plant-like tridomain bifunctional DCS from Streptomyces albulus (also known as S. noursei). nih.govrsc.org This enzyme, named bacterial this compound synthase (bAbS), was identified through genome mining of the Natural Product Discovery Center (NPDC) genomic library. rsc.org Sequence alignment of bAbS with other putative DCSs revealed significant conservation, particularly in the γβ region and the conserved metal-binding motifs (DxDD, DDxxD, and NDxxS/TxxxE) essential for catalysis. rsc.org

The functional characterization of this enzyme confirmed its ability to produce syn-abieta-7,13-diene from the precursor geranylgeranyl diphosphate (GGPP). nih.govrsc.org This discovery was significant as it represented the first identification of a fused bacterial diterpene cyclase/synthase that produces this specific diterpene. nih.govrsc.org These bacterial DCSs are now considered to be ancestral forms of the bifunctional terpene synthases found in the plant kingdom. nih.govrsc.org

| Enzyme Name | Source Organism | Product | Key Structural Feature |

| Bacterial this compound synthase (bAbS) | Streptomyces albulus NPDC012681 | syn-abieta-7,13-diene | Plant-like tridomain (γβα) bifunctional architecture |

| Sandaracopimaradiene synthase (ChjDCS) | Streptomyces species | Sandaracopimaradiene | Tridomain bifunctional architecture |

Recombinant Expression Systems (E. coli) for Production

The discovery of these novel bacterial synthases has opened avenues for the biotechnological production of this compound. Escherichia coli has emerged as a workhorse for the recombinant expression of these enzymes, providing a platform for both functional characterization and scalable production. rsc.orgrsc.org

Researchers have successfully expressed both plant-derived and the newly discovered bacterial this compound synthases in E. coli. For instance, the abietadiene synthase from grand fir (Abies grandis) (AgAS) was functionally expressed in E. coli, confirming that a single protein is responsible for the complex cyclization of GGPP to abietadiene. nih.gov Similarly, the bifunctional diterpene cyclase from Streptomyces albulus (bAbS) was expressed in a diterpene overproduction system in E. coli, which enabled the isolation and definitive structural elucidation of its product, syn-abieta-7,13-diene, using advanced analytical techniques like NMR and GC-MS. nih.govrsc.orgrsc.org

To enhance the production of this compound in these recombinant systems, metabolic engineering strategies have been employed. A significant challenge in heterologous production is the limited availability of the precursor molecule, GGPP, which is derived from the isoprenoid pathway. nih.gov E. coli utilizes the methylerythritol 4-phosphate (MEP) pathway for isoprenoid biosynthesis. researchgate.net Engineering this native pathway can lead to increased yields. However, introducing a heterologous mevalonate (B85504) (MEV) pathway, either partially or entirely, has proven to be a more effective strategy for boosting diterpene production. nih.govresearchgate.net

Studies have shown that co-expressing an abietadiene synthase with a GGPP synthase in E. coli is sufficient to produce abietadiene. nih.gov Further significant increases in yield have been achieved by incorporating the MEV pathway. For example, co-expression of the MEV pathway genes with the synthase genes in bioreactor cultures has resulted in abietadiene yields exceeding 100 mg/L, a more than 1,000-fold increase compared to systems relying solely on the endogenous MEP pathway. nih.govresearchgate.net

| Host Organism | Expressed Synthase | Engineering Strategy | Reported Yield |

| Escherichia coli | Abietadiene synthase (Abies grandis) | Co-expression with GGPP synthase and heterologous MEV pathway | >100 mg/L |

| Escherichia coli | syn-abieta-7,13-diene synthase (Streptomyces albulus) | Diterpene overproduction system | Sufficient for structural elucidation |

| Escherichia coli | Levopimaradiene/abietadiene synthase (Picea abies) | Heterologous expression with codon bias correction | Functional characterization |

These recombinant systems not only facilitate the production of valuable diterpenes like this compound but also serve as powerful tools for studying enzyme mechanisms and for engineering enzymes with novel functionalities. pnas.orgacs.org For example, site-directed mutagenesis studies on abietadiene synthases expressed in E. coli have successfully identified key amino acid residues that control product specificity. acs.org

Chemical Synthesis Approaches for Abieta 7,13 Diene

Challenges and Complexity in Laboratory Synthesis

The laboratory synthesis of abieta-7,13-diene is a formidable task due to the molecule's inherent structural complexity. Terpene synthases in nature masterfully control intricate carbocationic reactions to produce specific cyclic frameworks with precise stereochemistry from linear precursors like geranylgeranyl diphosphate (B83284) (GGPP). nih.govnih.gov Replicating this control in a lab is a significant hurdle.

Key challenges include:

Stereochemical Control: The this compound molecule possesses multiple stereocenters. Establishing the correct relative and absolute stereochemistry of the tricyclic core is a primary obstacle in any total synthesis approach.

Regioselectivity of Double Bonds: The precise placement of the two double bonds at the C7 and C13 positions is critical. Chemical reactions often yield mixtures of isomers with double bonds in other positions (e.g., abieta-8,13-diene or abieta-8(14),13(15)-diene), making the isolation of pure this compound difficult. mdpi.com

Rarity and Availability: this compound is not commercially available and is considered a rare hydrocarbon, primarily identified as a biosynthetic intermediate in plants and some bacteria. nih.govmdpi.com This lack of availability underscores the difficulties associated with its synthesis or isolation in large quantities.

Reaction Selectivity: Achieving selective chemical transformations without affecting other functional groups or rearranging the sensitive carbocation intermediates is a common challenge in diterpene synthesis. mdpi.com For instance, selective hydroxylation or functionalization at specific carbon atoms on the abietane (B96969) skeleton is notoriously difficult to achieve through classical chemical synthesis. mdpi.com

| Challenge Category | Specific Complexity |

| Stereochemistry | Multiple chiral centers in the 6/6/6-tricyclic ring system require precise synthetic control. |

| Regiochemistry | Controlling the exact placement of the Δ7 and Δ13 double bonds is difficult, with risks of isomerization to other diene forms. |

| Reactivity | The hydrocarbon skeleton is prone to rearrangements via carbocationic intermediates, complicating synthetic design. |

Overview of Published Synthetic Routes

While total syntheses for numerous complex diterpenoids have been reported, specific and complete laboratory total synthesis routes for this compound are not prominently featured in the literature. Research has more commonly focused on the synthesis of its more abundant and biologically active derivatives, such as abietic acid or aromatic abietanes. rsc.org

A significant breakthrough in obtaining this specific diterpene was the discovery and characterization of a plant-like, tridomain bifunctional synthase from the bacterium Streptomyces albulus. nih.govrsc.org This enzyme, syn-abieta-7,13-diene synthase (bAbS), directly converts GGPP into syn-abieta-7,13-diene. nih.gov The process involves the enzyme's two distinct active sites catalyzing the initial protonation-initiated cyclization of GGPP to a copalyl diphosphate intermediate, followed by a further cyclization and rearrangement cascade that terminates with a specific deprotonation to yield this compound. nih.govnih.gov This biosynthetic route, enabled by heterologous expression of the enzyme in an organism like E. coli, represents a viable and highly specific method for producing the compound. rsc.org

Semi-Synthetic Transformations from Related Diterpenes

Given the challenges of total synthesis, a more practical approach is the semi-synthesis of this compound from abundant, structurally related natural diterpenes. The most common starting materials for this are resin acids, which are major components of rosin (B192284) from pine oleoresin. rsc.orgchemicalbook.insemanticscholar.org

Key potential precursors include:

Abietic Acid: As the primary component of rosin, abietic acid is an inexpensive and readily available starting material. chemicalbook.insemanticscholar.org It possesses the core tricyclic skeleton of this compound but contains a carboxylic acid group at the C-18 position and a conjugated diene system. chemicalbook.in Transformations would require the reductive deoxygenation (decarboxylation) of the C-18 carboxyl group and potential isomerization of the double bonds, depending on the specific reaction conditions. Chemical transformations on the abietane skeleton are well-documented, suggesting the feasibility of such an approach. scielo.brresearchgate.net

Levopimaric Acid: This diterpene is another major component of conifer oleoresin and is an isomer of abietic acid. mdpi.comsemanticscholar.org It also serves as a viable starting synthon for chemical transformations to access the this compound structure.

The general strategy for semi-synthesis involves modifying the functional groups of the precursor without altering the core stereochemistry of the ring system. For example, the conversion of the carboxyl group of abietic acid into a hydroxyl group, followed by reduction to a methyl group, is a common synthetic sequence in diterpene chemistry.

| Precursor Compound | Natural Abundance | Key Structural Difference from this compound | Required Transformation |

| Abietic Acid | High (major component of rosin) | Carboxyl group at C-18; conjugated diene system. chemicalbook.in | Decarboxylation of C-18; potential isomerization of the diene system. |

| Levopimaric Acid | High (component of conifer oleoresin) | Carboxyl group at C-18; different conjugated diene configuration. mdpi.comsemanticscholar.org | Decarboxylation of C-18; isomerization of the diene system. |

Structural Elucidation and Spectroscopic Characterization of Abieta 7,13 Diene

Advanced Spectroscopic Techniques for Structural Assignment

The structural assignment of abieta-7,13-diene is unequivocally achieved through the combined application of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). mdpi.comnih.gov These methods, often used in conjunction with chromatographic separation techniques like gas chromatography (GC) and liquid chromatography (LC), allow for a comprehensive characterization of the molecule. mdpi.com

NMR spectroscopy is the most powerful tool for the structural elucidation of this compound, enabling the unambiguous assignment of its planar structure and providing insights into its stereochemistry. rsc.org Analyses are typically conducted in deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d6). mdpi.comrsc.org The complete assignment of proton (¹H) and carbon (¹³C) resonances is accomplished through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. mdpi.comnih.gov

The isopropyl moiety is confirmed by the presence of two doublet methyl signals at approximately δH 1.01 ppm and δH 1.02 ppm, each with a coupling constant (J) of 6.9 Hz, and a heptet methine signal around δH 2.18 ppm. rsc.orgresearchgate.net The spectrum also shows two olefinic protons, confirming the presence of two double bonds. rsc.org

Table 1: ¹H NMR Spectroscopic Data for this compound (Data acquired in DMSO-d6 at 400 MHz) mdpi.com

| Position | Chemical Shift (δ) ppm | Multiplicity | J (Hz) |

| 7 | 5.41 | d | 2.4 |

| 14 | 5.76 | s | |

| 15 | 2.76 | hept | 6.8 |

| 16 | 0.96 | d | 6.8 |

| 17 | 0.98 | d | 6.8 |

| 18 | 0.84 | s | |

| 19 | 0.90 | s | |

| 20 | 0.93 | s |

The ¹³C NMR spectrum of this compound accounts for all 20 carbon atoms in the molecule, which are categorized as five methyls, six methylenes, three methines, and six quaternary carbons (including four sp² carbons of the diene system and two sp³ quaternary carbons). rsc.org The chemical shifts confirm the tricyclic structure. rsc.org

The assignment of these carbons is finalized using 2D NMR data. mdpi.com The chemical shifts of carbons in the abietane (B96969) skeleton are sensitive to stereochemical changes, such as modifications at the C-4 position. researchgate.net These stereochemical effects can cause significant variations in the observed chemical shifts, which is a critical aspect in distinguishing between different abietane isomers. researchgate.netucl.ac.uk For instance, the relative stereochemistry of diols in related polyol structures can be determined by the characteristic chemical shifts of their acetonide derivatives, a principle that highlights the sensitivity of ¹³C NMR to stereoisomerism. univ-lemans.fr

Table 2: ¹³C NMR Spectroscopic Data and Assignments for this compound (Data acquired in DMSO-d6 at 100 MHz) mdpi.com

| Position | Chemical Shift (δ) ppm | Carbon Type |

| 1 | 37.0 | CH₂ |

| 2 | 18.5 | CH₂ |

| 3 | 41.6 | CH₂ |

| 4 | 33.0 | C |

| 5 | 49.3 | CH |

| 6 | 22.0 | CH₂ |

| 7 | 120.7 | CH |

| 8 | 134.1 | C |

| 9 | 48.0 | CH |

| 10 | 36.3 | C |

| 11 | 18.2 | CH₂ |

| 12 | 35.1 | CH₂ |

| 13 | 145.4 | C |

| 14 | 117.9 | CH |

| 15 | 25.5 | CH |

| 16 | 21.3 | CH₃ |

| 17 | 21.3 | CH₃ |

| 18 | 33.3 | CH₃ |

| 19 | 21.6 | CH₃ |

| 20 | 14.5 | CH₃ |

Two-dimensional (2D) NMR experiments are essential for the definitive structural confirmation of this compound. rsc.orgrsc.org These techniques reveal correlations between different nuclei, allowing for the assembly of the molecular structure piece by piece. researchgate.net

COSY (Correlated Spectroscopy): ¹H-¹H COSY experiments are used to identify proton-proton coupling networks. mdpi.com For this compound, COSY analysis reveals distinct spin systems corresponding to fragments of the A, B, and C rings, as well as the isopropyl group, confirming their connectivity. rsc.orgresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. mdpi.com By correlating the assigned proton signals with their attached carbons, HSQC allows for the unambiguous assignment of the ¹³C NMR spectrum. mdpi.comprinceton.edu

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are separated by two to four bonds. mdpi.comprinceton.edu This is crucial for connecting the spin systems identified by COSY and for assigning quaternary carbons, which have no attached protons. mdpi.com Key HMBC correlations for this compound include those from H-7 to C-5, C-6, and C-9, and from the isopropyl protons (H-15) to C-12 and C-13. rsc.orgresearchgate.net These correlations are instrumental in placing the conjugated diene system within the B and C rings. rsc.org

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments identify protons that are close in space, providing critical information about the molecule's relative stereochemistry. mdpi.com In the case of syn-abieta-7,13-diene, NOESY correlations observed between the methyl protons at C-20 and the proton at C-9 indicate that they are on the same face of the molecule, supporting the syn configuration. rsc.orgresearchgate.net

Fourier-Transform Infrared (FTIR) spectroscopy provides information about the functional groups present in this compound. The FTIR spectrum of a purified fraction of this compound shows characteristic bands for C-H and C=C bonds. mdpi.com

The spectrum displays C-H stretching vibrations for CH₂, and CH₃ groups in the region of 2850–2950 cm⁻¹. mdpi.com A band observed around 1735 cm⁻¹ can be attributed to C=C stretching from the cyclic structure. mdpi.com When comparing the spectrum of the isolated fraction to a crude pine extract, the absence of strong OH stretching bands (typically 3000-3500 cm⁻¹) and C=O stretching bands (around 1693 cm⁻¹) in the purified sample is a key indicator of its purity and confirms the lack of hydroxyl or carbonyl functional groups. mdpi.comresearchgate.net

Mass spectrometry is used to determine the molecular weight and molecular formula of this compound. mdpi.com

GC-MS (Gas Chromatography-Mass Spectrometry): In GC-MS analysis, this compound is typically identified as a major peak in extracts from natural sources like Pinus pinaster. mdpi.com Electron Ionization (EI) mass spectra show a molecular ion (M⁺) peak at a mass-to-charge ratio (m/z) of 272, which corresponds to the molecular weight of this compound (C₂₀H₃₂). rsc.orgnih.gov

LC-PDA-ESI-MS (Liquid Chromatography-Photodiode Array-Electrospray Ionization-Mass Spectrometry): This technique also confirms the identity of this compound. mdpi.com Using positive ion mode ESI, the compound is detected as a protonated molecular ion [M+H]⁺ at m/z 273.26, consistent with its molecular weight of 272.47 Da. mdpi.com

HRESIMS (High-Resolution Electrospray Ionization Mass Spectrometry): HRESIMS provides a highly accurate mass measurement, which is used to confirm the elemental composition of the molecule. sci-hub.box This technique is crucial for distinguishing between isomers and confirming the molecular formula as C₂₀H₃₂. acs.org

Vibrational Circular Dichroism (VCD) Spectroscopy for Absolute Configuration

Vibrational circular dichroism (VCD) has become an indispensable tool for determining the absolute configuration of chiral molecules like this compound, especially when crystallization for X-ray analysis is not feasible. researchgate.netresearchgate.net VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule, providing a unique spectroscopic fingerprint of its absolute stereochemistry. researchgate.net

In the case of syn-abieta-7,13-diene isolated from Streptomyces albulus, its planar structure was first established using 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy. rsc.org However, to confirm the absolute configuration, researchers employed VCD spectroscopy. rsc.org The experimental VCD spectrum of the isolated compound was compared against the DFT-calculated spectra for all eight possible stereoisomers. This comparison unequivocally confirmed the absolute configuration as 5S, 9S, 10S, thereby identifying the natural product as syn-abieta-7,13-diene. rsc.org This approach, which combines experimental VCD with quantum chemical calculations, provides a robust and reliable method for stereochemical assignment. nih.govrsc.org

Stereochemical Analysis and Computational Methods

Computational methods are integral to interpreting experimental spectra and exploring the stereochemical landscape of this compound. These techniques allow for the prediction of spectroscopic properties for different isomers and conformers, which can then be matched with experimental data.

Density Functional Theory (DFT) Calculations for Spectral Prediction and Stereochemistry

Density Functional Theory (DFT) is a powerful quantum chemical method used to calculate the electronic structure and properties of molecules, including their VCD and NMR spectra. nih.govscispace.commdpi.com For syn-abieta-7,13-diene, all conformers identified through the initial analysis were optimized, and their vibrational frequencies were calculated using DFT methods. rsc.org

Specifically, the B3LYP and B3PW91 functionals with the 6-31G(d) basis set were employed to calculate the spectra for all four possible relative configurations, resulting in predicted spectra for all eight potential absolute configurations. rsc.org For the most relevant conformers of the confirmed (5S, 9S, 10S) structure, calculations were repeated with a larger, more accurate basis set (cc-pVTZ) to refine the predicted spectrum. rsc.org The use of DFT for calculating NMR properties has also been established as a valuable tool for distinguishing between closely related diastereomers. nih.govnih.gov

Table 1: Computational Methods for this compound Analysis

| Analysis Type | Method/Level of Theory | Purpose | Reference |

| Conformational Search | Molecular Mechanics (MMFF94) | To identify low-energy conformers. | rsc.org |

| Spectral Calculation | DFT: B3LYP/6-31G(d) | To predict VCD spectra for stereoisomers. | rsc.org |

| Spectral Calculation | DFT: B3PW91/6-31G(d) | To predict VCD spectra for stereoisomers. | rsc.org |

| Refined Calculation | DFT: B3PW91/cc-pVTZ | To generate a more accurate predicted spectrum for the confirmed structure. | rsc.org |

Comparison with Experimental Data and Literature Assignments

The final step in structural elucidation is the direct comparison of computationally predicted data with experimentally measured results. For syn-abieta-7,13-diene, the excellent agreement between the experimental VCD spectrum and the DFT-calculated spectrum for the (5S, 9S, 10S)-isomer provided the definitive assignment of its absolute configuration. rsc.org

In addition to VCD, NMR data plays a crucial role. The experimental ¹H and ¹³C NMR chemical shifts for the isolated this compound were found to be in agreement with values reported in the literature for similar abietane skeletons. rsc.orgresearchgate.net For instance, 2D NOESY correlations showing spatial proximity between CH₃-20 and H-9 were key in suggesting a syn or syn-ent configuration, which was then resolved by the VCD analysis. rsc.org This integrated approach, leveraging both NMR and VCD in conjunction with DFT calculations, represents the current standard for the rigorous stereochemical elucidation of complex natural products. nih.govsci-hub.box

Table 2: Spectroscopic Data for syn-abieta-7,13-diene

| Data Type | Value/Description | Reference |

| Molecular Formula | C₂₀H₃₂ | nih.gov |

| Molecular Weight | 272.5 g/mol | nih.gov |

| Optical Rotation [α]²¹D | -36.0 (c = 1.28, CH₂Cl₂) | rsc.org |

| UV λmax | 254 nm | rsc.org |

| Absolute Configuration | (5S, 9S, 10S) | rsc.org |

Ecological and Biochemical Functionality of Abieta 7,13 Diene Excluding Human Clinical Data

Role in Plant Defense Mechanisms

The production of abieta-7,13-diene is a key component of the sophisticated defense strategies employed by conifers. This compound contributes to both pre-existing and inducible defense systems, providing protection against a range of herbivores and pathogens.

Contribution to Oleoresin Production in Conifers

This compound is a fundamental precursor in the synthesis of abietic acid, a major constituent of the oleoresin produced by many conifer species, including those in the Pinus and Abies genera. mdpi.comnih.gov Oleoresin can be categorized as either constitutive, meaning it is continuously produced by the plant, or induced, where its synthesis is triggered by injury or stress. mdpi.com The biosynthesis of this compound is catalyzed by the enzyme levopimaradiene (B1200008)/abietadiene synthase, which can produce a mixture of four diterpenes: this compound, levopimaradiene, neoabietadiene (B1209458), and palustradiene. nih.gov This complex mixture of diterpenes forms the backbone of the resin acids that constitute the sticky, viscous oleoresin that acts as a physical barrier against invading pests and pathogens. nih.gov

Response to Pathogen and Insect Attacks (e.g., Pinewood Nematode)

The production of this compound is significantly upregulated in response to attacks by pathogens and insects. A notable example is the interaction between Pinus pinaster and the pinewood nematode (Bursaphelenchus xylophilus), a devastating forest pathogen. mdpi.comscilit.com Studies have shown that this compound becomes the most abundant compound in extracts from nematode-infected P. pinaster trees, indicating its crucial role in the tree's defensive response. mdpi.comresearchgate.net The increased synthesis of this diterpene is part of a broader induced defense mechanism where the tree produces elevated levels of oleoresin to combat the invading nematode. mdpi.com Similarly, wounding of grand fir (Abies grandis) stems induces the biosynthesis of abietadiene. nih.gov

Involvement in Systemic Acquired Resistance Mechanisms

Emerging research suggests that derivatives of this compound may play a role in systemic acquired resistance (SAR), a long-lasting, broad-spectrum defense response in plants. mdpi.comresearchgate.net Dehydroabietinal, a compound that can be derived from this compound, has been identified as a potent activator of SAR. mdpi.comresearchgate.netnih.gov When applied locally, dehydroabietinal can be transported throughout the plant, where it induces the accumulation of salicylic (B10762653) acid, a key signaling molecule in plant defense. nih.gov This systemic response enhances the plant's resistance to subsequent infections. nih.gov The process requires genes like NPR1, FMO1, and DIR1, which are known to be critical for biologically induced SAR. nih.gov This suggests a sophisticated mechanism where a localized threat can trigger a plant-wide state of heightened defense, with abietane (B96969) diterpenoids acting as important signaling molecules.

In vitro Studies on Insecticidal/Nematicidal Activity (e.g., Acetylcholinesterase Inhibition)

In vitro studies have provided evidence for the direct biocidal activity of this compound and related compounds. Extracts from pine trees that are rich in this compound have demonstrated potential insecticidal and nematicidal activity through the inhibition of the acetylcholinesterase (AChE) enzyme. mdpi.comuc.pt AChE is a critical enzyme in the nervous system of insects and nematodes, and its inhibition can lead to paralysis and death. While direct studies on pure this compound are limited, diterpenoids isolated from coniferous plants, including this compound, have been reported to possess strong nematicidal activity against various nematode species. researchgate.net For example, this compound isolated from Juniperus berries has shown activity against the malarial nematode Plasmodium falciparum. researchgate.net

Enzymatic Transformations and Metabolic Fates in Biological Systems (In Vitro/In Planta)

Oxidation Pathways to Related Compounds (e.g., Abietic Acid, Dehydroabietinal)

A primary metabolic fate of this compound is its oxidation to form various resin acids, most notably abietic acid. mdpi.comnih.gov This conversion is a multi-step process catalyzed by a series of enzymes. The initial step involves the hydroxylation of this compound at the C18 position, a reaction mediated by a cytochrome P450-dependent monooxygenase known as this compound hydroxylase. wikipedia.org The resulting alcohol, abieta-7,13-dien-18-ol, is then further oxidized to an aldehyde and subsequently to the carboxylic acid, abietic acid. enzyme-database.org The enzyme CYP720B1, an abietadienol/abietadienal oxidase, has been identified as a key player in these latter oxidation steps. ebi.ac.uk This enzyme is multifunctional and can act on several diterpenol and diterpenal intermediates. ebi.ac.uk

Another significant oxidation product is dehydroabietinal. mdpi.comresearchgate.net As previously mentioned, this compound is a potent activator of systemic acquired resistance and is thought to originate from this compound. mdpi.comresearchgate.netnih.gov The precise enzymatic pathway leading to dehydroabietinal from this compound is an area of ongoing research.

The following table summarizes the key enzymes involved in the transformation of this compound and their products.

| Enzyme | Substrate | Product(s) | Plant Species |

| Levopimaradiene/abietadiene synthase | Geranylgeranyl pyrophosphate | This compound, Levopimaradiene, Neoabietadiene, Palustradiene | Pinus, Abies, Picea species nih.gov |

| This compound hydroxylase | This compound | Abieta-7,13-dien-18-ol | Abies grandis wikipedia.org |

| Abietadienol/abietadienal oxidase (CYP720B1) | Abietadienol, Abietadienal | Abietic acid | Pinus taeda ebi.ac.uk |

Involvement of Cytochrome P450 Enzymes (CYPs) and Aldehyde Dehydrogenases

The biosynthesis of complex diterpenoid resin acids from the precursor this compound is a multi-step enzymatic process primarily involving two key classes of enzymes: cytochrome P450-dependent monooxygenases (CYPs) and aldehyde dehydrogenases (ALDHs). nih.govresearchgate.net This cascade of reactions is a crucial component of the defense mechanism in many conifer species. nih.govmdpi.com

In conifers, the conversion of diterpene olefins, such as this compound, into their corresponding resin acids involves the sequential oxidation of the C18-methyl group. nih.govnih.gov This process is initiated by microsomal cytochrome P450 enzymes, which catalyze the first two oxidative steps, followed by a final oxidation step catalyzed by a soluble aldehyde dehydrogenase. nih.govresearchgate.net

Cytochrome P450 Enzymes (CYPs)

Members of the CYP720B subfamily of cytochrome P450 enzymes are central to the biosynthesis of diterpene resin acids (DRAs) in conifers. nih.gov These enzymes are often multisubstrate and multifunctional, capable of catalyzing consecutive oxidation reactions on various diterpene olefin skeletons. nih.govnih.govoup.com

The first step in the oxidation of this compound is catalyzed by this compound hydroxylase (EC 1.14.14.144), a heme-thiolate P450 protein. expasy.orgqmul.ac.ukwikipedia.org This enzyme hydroxylates the C18-methyl group of this compound to form abieta-7,13-dien-18-ol. expasy.orgqmul.ac.uk This activity has been demonstrated in cell-free extracts from the stems of grand fir (Abies grandis) and lodgepole pine (Pinus contorta), and it is notably induced in response to physical wounding of the plant tissue. expasy.orgqmul.ac.uk

The subsequent oxidation of the resulting alcohol (abieta-7,13-dien-18-ol) and the intermediate aldehyde (abieta-7,13-dien-18-al) can also be performed by CYPs. For instance, CYP720B4 from Sitka spruce (Picea sitchensis) has been characterized as a multifunctional enzyme that catalyzes the consecutive three-step oxidation of various diterpenoid substrates to their corresponding alcohols, aldehydes, and acids. nih.govoup.comresearchgate.net Similarly, CYP720B1 from loblolly pine (Pinus taeda) is a well-characterized enzyme that oxidizes diterpene alcohols and aldehydes to carboxylic acids. nih.gov These enzymes play a significant role in producing an array of diterpene resin acids that contribute to the plant's oleoresin defense system against insects and pathogens. nih.govnih.gov

| Enzyme (EC Number) | Function | Substrate(s) | Product(s) | Source Organism(s) | Reference |

|---|---|---|---|---|---|

| This compound hydroxylase (EC 1.14.14.144) | C18-hydroxylation | This compound | Abieta-7,13-dien-18-ol | Abies grandis (grand fir), Pinus contorta (lodgepole pine) | expasy.orgqmul.ac.uk |

| Abieta-7,13-dien-18-ol hydroxylase (EC 1.14.14.145) / CYP720B1 | Oxidation of diterpene alcohols and aldehydes | Abieta-7,13-dien-18-ol, Abieta-7,13-dien-18-al | Abieta-7,13-dien-18-oate (Abietic acid) | Pinus taeda (loblolly pine) | nih.govenzyme-database.org |

| CYP720B4 | Multisubstrate, multifunctional three-step oxidation of diterpenoids | Diterpene olefins (including abietadiene isomers), alcohols, and aldehydes | Diterpene alcohols, aldehydes, and acids (e.g., Dehydroabietic acid) | Picea sitchensis (Sitka spruce) | nih.govoup.commdpi.com |

Aldehyde Dehydrogenases (ALDHs)

The final step in the biosynthesis of abietic acid from this compound is the oxidation of the aldehyde intermediate, abieta-7,13-dien-18-al. nih.govwikipedia.org This reaction is catalyzed by abieta-7,13-dien-18-al dehydrogenase (EC 1.2.1.74), an NAD+-dependent oxidoreductase. wikipedia.orgenzyme-database.org Unlike the membrane-bound, microsomal CYP monooxygenases, this aldehyde dehydrogenase is an operationally soluble enzyme found in the cytoplasm. nih.govenzyme-database.org

The enzyme facilitates the conversion of abieta-7,13-dien-18-al to abieta-7,13-dien-18-oate (abietic acid), using NAD+ as a cofactor in a reaction that does not require molecular oxygen. nih.govwikipedia.org Research on Abies grandis has shown that this enzymatic activity is not significantly induced by wounding, unlike the preceding CYP-mediated steps, suggesting it is constitutively expressed at a high level. enzyme-database.org This indicates a regulatory divergence between the different enzymatic stages of the resin acid biosynthetic pathway. nih.gov

| Enzyme (EC Number) | Function | Substrate | Product | Cofactor | Source Organism(s) | Reference |

|---|---|---|---|---|---|---|

| Abieta-7,13-dien-18-al dehydrogenase (EC 1.2.1.74) | Oxidation of diterpene aldehyde | Abieta-7,13-dien-18-al | Abieta-7,13-dien-18-oate (Abietic acid) | NAD+ | Abies grandis (grand fir) | nih.govwikipedia.orgenzyme-database.org |

Biotechnological Production and Metabolic Engineering of Abieta 7,13 Diene

Heterologous Expression Systems for Diterpene Production

The successful production of diterpenes, including abieta-7,13-diene, in non-native organisms relies on the functional expression of the required biosynthetic enzymes in a suitable heterologous host. beilstein-journals.org The most commonly used hosts are the bacterium Escherichia coli and the yeast Saccharomyces cerevisiae, due to their well-understood genetics, rapid growth, and established fermentation processes. nih.govbeilstein-journals.orgfrontiersin.org Plant systems, such as Nicotiana benthamiana, are also utilized, particularly for expressing complex plant enzymes that require specific post-translational modifications. nih.govtaylorandfrancis.com

Escherichia coli : E. coli is a popular choice for expressing diterpene synthases. For instance, the bifunctional abietadiene synthase (AgAS) from grand fir (Abies grandis), which catalyzes the conversion of geranylgeranyl diphosphate (B83284) (GGPP) to a mixture of abietadiene isomers, has been successfully expressed in E. coli to produce this compound. nih.govpnas.org More recently, a plant-like tridomain bifunctional syn-abieta-7,13-diene synthase discovered in Streptomyces albulus was functionally expressed in an E. coli overproduction system, demonstrating that bacteria can also be a source of novel biosynthetic enzymes. rsc.orgnih.gov

Saccharomyces cerevisiae : Yeast is another effective host for terpenoid production. frontiersin.org Its native mevalonate (B85504) (MVA) pathway provides the precursor acetyl-CoA, and its eukaryotic nature often facilitates the proper folding and function of plant-derived enzymes, including cytochrome P450s which are frequently involved in the downstream modification of diterpene scaffolds. frontiersin.orgplos.org Combinatorial biosynthesis approaches in yeast, pairing various diterpene synthases and P450s, have been used to generate a large diversity of diterpenoids, highlighting the platform's modularity. biorxiv.org

Nicotiana benthamiana : This plant system is widely used for transient expression studies to rapidly test and reconstruct biosynthetic pathways. frontiersin.orgmdpi.com High-level production of diterpenes has been achieved in N. benthamiana, which can be advantageous when expressing complex plant enzymes like P450s that may not function optimally in microbial hosts. nih.gov The expression of upstream pathway genes can further boost the production of the diterpene precursor, GGPP. researchgate.net

A significant challenge in all heterologous systems is the functional expression of eukaryotic enzymes, especially membrane-associated cytochrome P450 monooxygenases, which are often required for the full biosynthesis of complex, oxidized diterpenoids. beilstein-journals.orgnih.gov Eukaryotic hosts like yeast or plants are often more suitable for expressing these enzymes than prokaryotic systems like E. coli. taylorandfrancis.com

Engineering of Microbial Hosts (e.g., E. coli) for Enhanced Yields

While heterologous expression provides proof-of-concept, achieving economically viable titers of this compound requires extensive metabolic engineering of the host organism. pnas.org The primary goals are to increase the supply of the universal diterpene precursor, GGPP, and to efficiently channel it through the desired biosynthetic pathway. pnas.orgnih.gov

Key strategies for engineering E. coli for enhanced diterpene production include:

Up-regulation of Endogenous Precursor Pathways : E. coli naturally produces isoprenoid precursors via the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway. pnas.org Overexpressing key rate-limiting enzymes in this pathway can increase the intracellular pool of GGPP available for the heterologously expressed diterpene synthase. nih.gov

Introduction of a Heterologous Mevalonate (MEV) Pathway : A common and highly effective strategy is to introduce the eukaryotic mevalonate (MEV) pathway into E. coli. nih.gov This engineered pathway provides an additional, often more efficient, route to the isoprenoid building blocks isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). pnas.org Studies have shown that introducing the MEV pathway can increase abietadiene yields by over 1,000-fold compared to relying solely on the native MEP pathway, with titers exceeding 100 mg/L in bioreactors. nih.govresearchgate.net

Protein and Pathway Engineering : Beyond precursor supply, the downstream pathway can be optimized. This includes engineering the diterpene synthases themselves for improved activity or altered product specificity. For example, a single amino acid substitution was shown to convert an abietadiene synthase into an enzyme that primarily produces pimaradiene. acs.org Combining precursor flux amplification with mutant synthases led to a ~2,600-fold increase in levopimaradiene (B1200008) production, reaching titers of approximately 700 mg/L in a bioreactor. pnas.org

The following table summarizes the impact of different metabolic engineering strategies on abietadiene production in E. coli.

| Engineering Strategy | Host Strain | Key Genes/Pathways Engineered | Abietadiene Yield | Fold Increase | Reference |

| Baseline Production | E. coli | Co-expression of Abies grandis GGPP synthase and abietadiene synthase (pGGAS) | <0.1 mg/L | - | nih.gov |

| Growth Optimization | E. coli with pGGAS | Optimized temperature and growth conditions | >2 mg/L | >20x | nih.gov |

| MEP Pathway Engineering | E. coli with pGGAS | Overexpression of endogenous MEP pathway genes | ~10 mg/L | ~100x | nih.gov |

| MEV Pathway Introduction | E. coli with pGGAS | Introduction of heterologous MEV pathway (with mevalonate feeding) | >100 mg/L | >1,000x | nih.govresearchgate.net |

This table is generated based on data reported in the cited literature. Yields are approximate and can vary based on specific culture conditions.

Strategies for Targeting Diterpenoid Production within Plant Cells (e.g., Cytosolic Lipid Droplets)

This approach has been successfully demonstrated in Nicotiana benthamiana leaves. The key elements of this strategy include:

Enhancing Lipid Droplet Formation : The number and size of LDs in leaf cells can be increased by ectopically expressing key regulatory genes, such as WRINKLED1 (a regulator of fatty acid biosynthesis) and genes encoding lipid droplet surface proteins. nih.govosti.gov

Boosting Terpenoid Precursor Supply : Similar to microbial systems, the pathways that provide the C5 building blocks for terpenoids are engineered to increase flux towards the target compound. nih.gov

Targeting Biosynthetic Enzymes to Lipid Droplets : The crucial step involves anchoring the terpenoid biosynthetic enzymes directly to the surface of the lipid droplets. glbrc.orgnih.govosti.gov This co-localization of enzyme and storage organelle creates a "pull" mechanism, where the hydrophobic terpenoid products are efficiently synthesized and immediately trapped within the LD core. glbrc.orgnih.gov

This strategy effectively sequesters the terpenoids, preventing feedback inhibition and cellular toxicity, and facilitates their accumulation to high levels in vegetative tissues. glbrc.orgnih.gov This "trap" mechanism not only boosts production but can also simplify downstream recovery of the target compound from the plant biomass. glbrc.org

Modular Approaches in Biosynthesis of Labdane-Related Diterpenes

The biosynthesis of the vast family of over 5,000 labdane-related diterpenoids, which includes this compound, is inherently modular. acs.orgplos.org In nature, this diversity is generated through the combinatorial action of two main classes of diterpene synthases (diTPSs). researchgate.netplos.org

Class II diTPSs : These enzymes catalyze the initial protonation-initiated cyclization of the linear precursor GGPP into a bicyclic diphosphate intermediate, such as copalyl diphosphate (CPP). acs.orgplos.org Different Class II diTPSs can produce different stereoisomers of this intermediate (ent-CPP, syn-CPP, or normal/+ -CPP). acs.orgplos.org

Class I diTPSs : These enzymes take the bicyclic intermediate from the Class II reaction, cleave the diphosphate group, and catalyze a second set of cyclization and rearrangement reactions to form the final, often complex, diterpene hydrocarbon skeleton. acs.orgplos.org